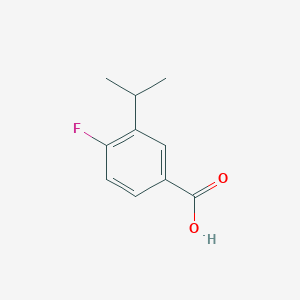

5-氟-2-甲基苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in medicinal chemistry and imaging. For instance, paper describes the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit potent cytotoxicity against certain cancer cell lines. The synthesis involves modifications to the Jacobsen cyclization process. Similarly, paper discusses the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could be used as PET imaging agents for cancer. The synthesis is achieved through a modified Jacobson thioanilide radical cyclization chemistry. Paper presents an optimized synthesis route for methyl 2-amino-5-fluorobenzoate, starting from 3-fluorobenzoic acid and involving nitrification, esterification, and hydronation steps.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is crucial for their biological activity and interaction with biological targets. Paper provides details on the crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, which crystallizes in the triclinic space group and exhibits weak intermolecular interactions. These structural insights can be valuable when considering the molecular structure of methyl 5-fluoro-2-methylbenzoate.

Chemical Reactions Analysis

Fluorinated compounds often participate in various chemical reactions due to the reactivity of the fluorine atom. Paper explores the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in the synthesis of various heterocyclic scaffolds, demonstrating its versatility as a building block. Paper describes a microwave-assisted Fries rearrangement of a fluorinated compound under catalyst- and solvent-free conditions, showcasing an efficient synthetic approach.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Paper conducts a thermochemical study of two fluorobenzazoles, providing data on their enthalpies of formation in both condensed and gaseous states. This information is essential for understanding the stability and reactivity of such compounds. Paper discusses the hydrogen-bonding patterns in cocrystals of 5-fluorouracil, which is relevant for understanding the supramolecular interactions that methyl 5-fluoro-2-methylbenzoate might exhibit.

科学研究应用

药理活性

- 5-氟-2-甲基苯甲酸甲酯(及相关化合物)具有药理活性。在 Chapman、Clarke 和 Sawhney(1968 年)的一项研究中,制备了 5-氟-3-甲基苯并[b]噻吩等化合物,并显示出显着的药理特性。这些与 5-氟-2-甲基苯甲酸甲酯具有结构相似性的化合物表明其在药理学应用中的潜力 (Chapman, Clarke, & Sawhney, 1968).

热化学研究

- 研究了类似氟化化合物的热化学性质,这对于了解 5-氟-2-甲基苯甲酸甲酯的稳定性和反应性至关重要。Silva、Gonçalves 和 Silva(2018 年)对 5-氟-2-甲基苯并恶唑和 5-氟-2-甲基苯并噻唑进行了综合研究,提供了对这类化合物能量行为的见解 (Silva, Gonçalves, & Silva, 2018).

环境代谢

- Londry 和 Fedorak(1993 年)的研究使用氟化化合物来追踪产甲烷财团中间甲酚的代谢途径。这项研究表明了 5-氟-2-甲基苯甲酸甲酯在环境生物降解和代谢研究中的潜力 (Londry & Fedorak, 1993).

安全和危害

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include P261, P271, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively.

未来方向

As for future directions, “Methyl 5-fluoro-2-methylbenzoate” is a specialty product for proteomics research applications . Its future use and development will likely be influenced by advancements in this field. For more detailed and specific future directions, it’s recommended to refer to the latest research literature in the field of proteomics.

属性

IUPAC Name |

methyl 5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFMZNALKZLCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634929 | |

| Record name | Methyl 5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluoro-2-methylbenzoate | |

CAS RN |

175278-29-2 | |

| Record name | Benzoic acid, 5-fluoro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)